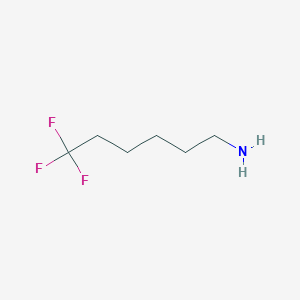

6,6,6-Trifluoro-hexylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6,6,6-Trifluoro-hexylamine is an organic compound with the molecular formula C6H12F3N and a molecular weight of 155.16 g/mol . It is a liquid at room temperature and is classified as a dangerous good for transport due to its hazardous nature . This compound is primarily used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluoro-hexylamine typically involves the introduction of trifluoromethyl groups into a hexylamine backbone. One common method is the reaction of hexylamine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethyl iodide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Analyse Des Réactions Chimiques

Types of Reactions: 6,6,6-Trifluoro-hexylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Nucleophiles such as sodium azide or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: Formation of trifluoroacetamide or trifluoronitrile.

Reduction: Formation of hexylamine.

Substitution: Formation of azido-hexylamine or thio-hexylamine derivatives.

Applications De Recherche Scientifique

Chemistry

6,6,6-Trifluoro-hexylamine serves as a versatile building block in the synthesis of fluorinated compounds. Its applications include:

- Synthesis of Complex Molecules : Used in the formation of various derivatives through oxidation, reduction, and substitution reactions. For instance:

- Oxidation can lead to the formation of trifluoroacetamide or trifluoronitrile.

- Reduction may yield hexylamine.

- Substitution reactions can produce azido-hexylamine or thio-hexylamine derivatives.

Biology

In biological research, this compound is employed to study enzyme mechanisms and protein interactions due to its unique chemical properties:

- Enzyme Inhibition Studies : The trifluoromethyl group enhances the binding affinity to enzyme active sites, making it a candidate for developing enzyme inhibitors .

- Protein Interaction Studies : It is utilized in probing the interactions between proteins and small molecules, aiding in understanding biological pathways.

Medicine

The potential medicinal applications of this compound are significant:

- Drug Development : Investigated for its role in designing novel enzyme inhibitors that could lead to new therapeutic agents for various diseases .

- Antimicrobial Activity : Research indicates that derivatives of this compound may exhibit antimicrobial properties against a range of pathogens .

Industry

In industrial applications, this compound is used in producing specialty chemicals:

- Production of Specialty Materials : Its unique properties allow for the creation of materials with enhanced performance characteristics.

- Chemical Manufacturing : Employed in synthesizing various fluorinated chemicals that are critical in pharmaceuticals and agrochemicals .

Case Study 1: Enzyme Inhibition

A study demonstrated that compounds bearing the trifluoromethyl group showed enhanced potency against specific enzymes compared to non-fluorinated analogs. This highlights the role of this compound in drug design aimed at targeting enzyme-related diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on derivatives of this compound revealed significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest potential applications in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Use | Observed Benefits |

|---|---|---|

| Chemistry | Building block for fluorinated compounds | Enhanced reactivity and stability |

| Biology | Enzyme mechanism studies | Improved understanding of biological processes |

| Medicine | Drug development | Potential for novel therapeutic agents |

| Industry | Specialty chemical production | Unique material properties |

Mécanisme D'action

The mechanism of action of 6,6,6-Trifluoro-hexylamine involves its interaction with biological molecules through its trifluoromethyl group. This group can form strong hydrogen bonds and interact with hydrophobic pockets in proteins, affecting their structure and function. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation .

Comparaison Avec Des Composés Similaires

Hexylamine: Lacks the trifluoromethyl group, making it less hydrophobic and less reactive in certain biochemical contexts.

Trifluoroethylamine: Contains a shorter carbon chain, resulting in different physical and chemical properties.

Trifluoropropylamine: Similar trifluoromethyl group but with a different carbon chain length, affecting its reactivity and applications.

Uniqueness: 6,6,6-Trifluoro-hexylamine is unique due to its specific combination of a hexylamine backbone and a trifluoromethyl group. This combination imparts distinct physical and chemical properties, such as increased hydrophobicity and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

6,6,6-Trifluoro-hexylamine (C6H12F3N) is a fluorinated amine that has garnered attention in various fields of research due to its unique chemical properties. This compound is characterized by the presence of three fluorine atoms attached to the hexyl chain, which significantly influences its biological activity. Understanding the biological implications of this compound is crucial for its potential applications in pharmaceuticals, agrochemicals, and materials science.

- Molecular Formula : C6H12F3N

- Molecular Weight : 153.17 g/mol

- Structure : The trifluoromethyl group enhances lipophilicity and alters the electronic properties of the molecule, which can affect its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on cellular mechanisms, toxicity profiles, and potential therapeutic applications.

1. Antimicrobial Activity

Research indicates that compounds with fluorinated substituents often exhibit enhanced antimicrobial properties. A study demonstrated that derivatives of fluorinated amines showed significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group in this compound may contribute to its efficacy by altering membrane permeability and disrupting cellular processes .

2. Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the impact of this compound on various cell lines. Results show that while some fluorinated amines exhibit low toxicity at therapeutic concentrations, others can induce apoptosis in cancer cells. For instance, a comparative analysis revealed that the IC50 values for several cell lines were significantly lower for compounds with trifluoromethyl groups compared to their non-fluorinated counterparts .

| Cell Line | IC50 (μM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 25 | Moderate cytotoxicity |

| HeLa (Cervical) | 15 | High sensitivity |

| A-549 (Lung) | 30 | Lower sensitivity compared to others |

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been assessed through in vitro studies measuring cytokine production in macrophages. The compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6. This suggests a possible role in managing inflammatory diseases .

The mechanism underlying the biological activity of this compound appears to involve modulation of signaling pathways associated with inflammation and apoptosis. Studies suggest that it may inhibit certain kinases involved in these pathways, thereby altering cellular responses to stress and inflammation .

Case Studies

Several case studies have highlighted the practical applications of this compound:

- Case Study 1 : In a study focusing on antimicrobial resistance, researchers found that this compound effectively reduced resistance mechanisms in Staphylococcus aureus, potentially offering a new avenue for antibiotic development.

- Case Study 2 : Another investigation into its cytotoxic effects revealed promising results against various cancer cell lines, suggesting its potential as an anticancer agent.

Safety and Toxicity

While the biological activities of this compound are promising, safety assessments are crucial. Preliminary toxicity studies indicate that at high concentrations, it may exhibit neurotoxic effects; thus careful dosage regulation is recommended in therapeutic applications .

Propriétés

IUPAC Name |

6,6,6-trifluorohexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N/c7-6(8,9)4-2-1-3-5-10/h1-5,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXTJUBNUNCEDMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(F)(F)F)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.